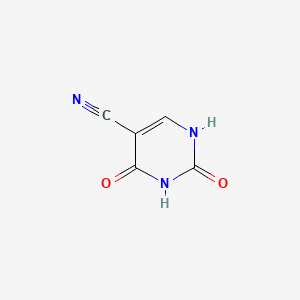

5-Cyanouracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUXRJCZDHHADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196080 | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-56-3 | |

| Record name | 5-Cyanouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Cyanouracil from 5-Iodouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-cyanouracil (B1208135) from 5-iodouracil (B140508), a key transformation in the synthesis of various biologically active compounds. This document details the established methodologies, including the classical Rosenmund-von Braun reaction using copper(I) cyanide and modern palladium-catalyzed cyanation techniques. Experimental protocols, comparative data, and mechanistic pathways are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a precursor for a wide range of therapeutic agents. The introduction of the cyano group at the 5-position of the uracil (B121893) ring offers a versatile handle for further chemical modifications. The synthesis of this compound from the readily available 5-iodouracil is a critical step in the development of novel pharmaceuticals. This guide explores the two predominant methods for this conversion: the copper-mediated Rosenmund-von Braun reaction and various palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies

The conversion of 5-iodouracil to this compound is primarily achieved through nucleophilic substitution of the iodine atom with a cyanide anion. This can be accomplished using either stoichiometric copper(I) cyanide or through catalytic cycles involving palladium complexes.

Rosenmund-von Braun Reaction with Cuprous Cyanide (CuCN)

The reaction of an aryl halide with copper(I) cyanide to yield an aryl nitrile is known as the Rosenmund-von Braun reaction.[1][2] This method has been successfully applied to the synthesis of this compound from 5-iodouracil, reportedly in high yields.[3] The reaction typically requires high temperatures and a polar aprotic solvent.

Reaction Pathway:

Figure 1: General scheme for the Rosenmund-von Braun synthesis of this compound.

Experimental Protocol (General)

This is a generalized protocol for the Rosenmund-von Braun reaction, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodouracil (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).[2] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. The work-up procedure often involves quenching with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.[4]

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Recent modifications to the Rosenmund-von Braun reaction, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C).[5]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the synthesis of aryl nitriles, often proceeding under milder conditions and with greater functional group tolerance than the classical copper-mediated methods.[6] Various cyanide sources, palladium catalysts, and ligands can be employed for the cyanation of 5-iodouracil.

General Reaction Pathway:

Figure 2: Catalytic cycle for the palladium-catalyzed cyanation of 5-iodouracil.

Data Presentation: Comparison of Palladium-Catalyzed Cyanation Systems

| Cyanide Source | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Zn(CN)₂ | Pd₂(dba)₃ / Pd(OAc)₂ | dppf, Xantphos, P(t-Bu)₃ | - | DMF | rt - 180 | Good to Excellent | [6][7][8][9] |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / Palladacycle | di(1-adamantyl)-n-butylphosphine | Na₂CO₃, KOAc | DMA, Dioxane/H₂O | 100 - 120 | Good to Excellent | [6][10] |

| KCN | Pd(0) complex | Dpephos | - | Not specified | Not specified | Up to 99 |

Experimental Workflow:

Figure 3: General experimental workflow for palladium-catalyzed cyanation.

Experimental Protocol (General for Palladium-Catalyzed Cyanation)

This protocol provides a general framework for the palladium-catalyzed cyanation of 5-iodouracil and should be optimized for the specific catalytic system chosen.

-

Reagent Preparation: To a flame-dried reaction vessel, add 5-iodouracil (1.0 eq), the cyanide source (e.g., Zn(CN)₂ (0.6 eq) or K₄[Fe(CN)₆] (0.5 eq)), the palladium catalyst (e.g., Pd₂(dba)₃ (2.5 mol%)), and the ligand (e.g., dppf (10 mol%)).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Base Addition: Add the degassed solvent (e.g., DMF, dioxane/water) via syringe. If required by the specific protocol, add a degassed solution of the base (e.g., Na₂CO₃, KOAc).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. If using an aqueous solvent system, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If using an anhydrous solvent, it may be filtered through a pad of celite to remove insoluble salts, and the filtrate is then concentrated.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography or recrystallization to afford this compound.

Conclusion

The synthesis of this compound from 5-iodouracil can be effectively achieved through both the traditional Rosenmund-von Braun reaction and modern palladium-catalyzed methods. While the copper-mediated approach can provide high yields, it often requires harsh reaction conditions. Palladium-catalyzed cyanations offer a milder and more versatile alternative, with a wide range of available catalytic systems that can be tailored to specific substrate requirements and functional group tolerances. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for the preparation of this important chemical intermediate. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity for specific research and development applications.

References

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 3. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cem.de [cem.de]

- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. thieme-connect.de [thieme-connect.de]

5-Cyanouracil: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, 5-cyanouracil (B1208135) stands as a molecule of significant interest. This pyrimidine (B1678525) derivative serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the realms of antiviral and anticancer agent development. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role within the broader context of nucleotide metabolism.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 4425-56-3 | [1][2][3] |

| Alternative CAS Number | 5428-41-1 (deleted or old) | [1][2][4] |

| Molecular Formula | C₅H₃N₃O₂ | [4] |

| Molecular Weight | 137.10 g/mol | [4] |

| IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [4] |

| Synonyms | Uracil-5-carbonitrile, 2,4-Dihydroxy-5-pyrimidinecarbonitrile | [4] |

| Melting Point | 295-303 °C (decomposes) | [4] |

| Appearance | White to cream or yellow crystalline powder | [4] |

| Purity | Typically ≥95% | [3] |

| Storage | Room temperature, sealed and dry | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical and pharmaceutical development. Below are methodologies reported in the literature for its preparation.

Protocol 1: From 5-Iodouracil (B140508) and Cuprous Cyanide

A high-yield method for the preparation of this compound involves the reaction of 5-iodouracil with cuprous cyanide.[5] This method is also suitable for preparing the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine, from 5-iodo-2'-deoxyuridine.[5] The use of cuprous cyanide allows for the efficient displacement of the iodine atom at the 5-position of the uracil (B121893) ring with a nitrile group. This reaction has been utilized to label the compound with carbon-14 (B1195169) by using [¹⁴C]cyanide.[5]

Protocol 2: From Acetylated 5-Bromouracil (B15302) Nucleosides

An alternative synthetic route provides a unified approach to producing both 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine, which can subsequently be converted to this compound.[6] The process involves the treatment of the corresponding acetylated 5-bromouracil nucleoside with either sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (Me₂SO).[6] The reaction is typically carried out at a temperature range of 90-110 °C.[6] Following the reaction, a deblocking step is performed to yield the this compound nucleosides in moderate yields of 35-45%.[6]

Role in Nucleotide Metabolism and Therapeutic Potential

As a pyrimidine analog, this compound's biological activity is closely linked to the pathways of nucleotide metabolism. While direct studies on its specific interactions within signaling pathways are not extensively detailed, its structural similarity to 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, suggests a potential role as an antimetabolite.[7] Antimetabolites function by inhibiting the synthesis of essential cellular components, such as DNA and RNA, thereby disrupting cell growth and proliferation, particularly in rapidly dividing cancer cells.[8]

The mechanism of action for pyrimidine analogs like 5-FU typically involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[9][10] By extension, it is hypothesized that this compound or its metabolites could interfere with the de novo or salvage pathways of pyrimidine synthesis.

Below is a diagram illustrating the general pathway of pyrimidine metabolism and the potential point of inhibition by pyrimidine analogs.

Caption: Pyrimidine metabolism pathway and potential inhibition.

While 5-cyanouridine has shown little significant antiviral activity, its deoxynucleoside counterpart, 5-cyano-2'-deoxyuridine, has demonstrated inhibitory effects against the vaccinia virus.[6] This suggests that derivatives of this compound may hold therapeutic potential, warranting further investigation into their specific mechanisms of action and efficacy.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. AB172723 | CAS 4425-56-3 – abcr Gute Chemie [abcr.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4425-56-3 [chemnet.com]

- 5. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyanouracil Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative characterized by a nitrile group at the 5-position of the uracil (B121893) ring, serves as a pivotal scaffold in medicinal chemistry. The introduction of the cyano group significantly influences the electronic properties and steric profile of the uracil ring, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, making them a subject of intense research in the pursuit of new and effective drug candidates. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound core allows for a wide range of chemical modifications, leading to the generation of diverse libraries of compounds. Key synthetic strategies include the initial formation of the this compound ring system followed by substitutions at various positions.

General Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

A common and effective method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves a one-pot multicomponent reaction.[1][2]

Experimental Protocol:

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (B8463686) (1 mmol)

-

Thiourea (1 mmol)

-

Anhydrous potassium carbonate (1.5 mmol)

-

Absolute ethanol (B145695) (20 mL)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl cyanoacetate, thiourea, and anhydrous potassium carbonate in absolute ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting mixture is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 6-aryl-5-cyano-2-thiouracil derivative.[1][2]

Synthesis of 5-Cyanouridine (B3052719) and 5-Cyano-2'-deoxyuridine

The synthesis of this compound nucleosides is crucial for developing antiviral agents. A general method involves the displacement of a halogen at the 5-position of a protected uracil nucleoside with a cyanide salt.[3]

Experimental Protocol:

Materials:

-

Appropriately protected 5-bromouracil (B15302) nucleoside (e.g., 2',3',5'-tri-O-acetyl-5-bromouridine) (1 mmol)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 mmol)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (10 mL)

Procedure:

-

The protected 5-bromouracil nucleoside is dissolved in anhydrous DMSO.

-

Sodium cyanide or potassium cyanide is added to the solution.

-

The reaction mixture is heated at 90-110 °C for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The protecting groups are removed using standard deprotection methods (e.g., methanolic ammonia (B1221849) for acetyl groups) to yield the this compound nucleoside.

-

The final product is purified by column chromatography on silica (B1680970) gel.[3]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for their therapeutic potential, with significant findings in the areas of anticancer and antiviral research.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The National Cancer Institute (NCI) has a standardized screening protocol, the NCI-60 panel, which is often used to evaluate the anticancer potential of new compounds.[4][5]

Table 1: Anticancer Activity of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives [6][7][8][9]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 6d | HOP-92 (Non-Small Cell Lung) | Potent Growth Inhibition |

| 6i | MOLT-4 (Leukemia) | Potent Growth Inhibition |

| Compound 2 | MCF-7 (Breast) | 20.72 |

| HEPG-2 (Liver) | 29.02 | |

| Compound 6 | MCF-7 (Breast) | 25.46 |

| HEPG-2 (Liver) | 37.15 | |

| Compound 1 | MCF-7 (Breast) | 38.5 |

| HEPG-2 (Liver) | 62.02 |

Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12][13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HEPG-2)

-

Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in the solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antiviral Activity

This compound nucleoside analogues have emerged as promising antiviral agents, particularly against DNA viruses.

Table 2: Antiviral Activity of 5-Cyano-2'-deoxyuridine [3][15][16]

| Compound | Virus | Antiviral Activity (EC50) |

| 5-Cyano-2'-deoxyuridine | Vaccinia Virus | Significant inhibition at concentrations 10-20 times that of 5-iodo-2'-deoxyuridine[3] |

| 5-Cyano-2'-deoxyuridine | Herpes Simplex Virus | Lacking significant activity[3] |

Experimental Protocol: Plaque Reduction Assay [17][18][19]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Culture medium

-

Test compounds (this compound derivatives)

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Host cells are seeded in plates to form a confluent monolayer.

-

The cells are infected with a specific number of plaque-forming units (PFU) of the virus in the presence of various concentrations of the test compound.

-

After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium containing the test compound.

-

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

The cells are then fixed and stained with crystal violet, which stains viable cells, leaving the viral plaques as clear zones.

-

The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated.

-

The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to various mechanisms of action, including enzyme inhibition and interference with nucleic acid functions.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

Certain 5-cyanopyrimidine (B126568) derivatives have been identified as potent inhibitors of p38α MAPK, a key enzyme in the inflammatory response.[20][21][22][23][24][25][26][27][28][29]

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by 5-cyanopyrimidine derivatives.

Caption: p38 MAPK signaling pathway and inhibition by 5-cyanopyrimidine derivatives.

DNA Intercalation

The planar structure of some this compound derivatives suggests a potential mechanism of action involving intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.

The following diagram illustrates the general process of DNA intercalation.

Caption: General mechanism of DNA intercalation by planar molecules.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the current state of research in this field, including key synthetic methodologies, quantitative biological data, and insights into their mechanisms of action. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel this compound-based therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity evaluation of new 6-aryl-5-cyano thiouracils as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] ANTI-CANCER ACTIVITIES OF 6-ARYL -5-CYANO-2-THIOURACIL DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimal conditions for titration of SV40 by the plaque assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 22. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 25. selleckchem.com [selleckchem.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. scispace.com [scispace.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 5-cyanouracil

An In-depth Technical Guide to the Core of 5-Cyanouracil (B1208135): Discovery, History, and Applications

Introduction

This compound, a pyrimidine (B1678525) derivative, stands as a compound of significant interest in medicinal chemistry and drug development. Its discovery and subsequent history are intertwined with the broader exploration of uracil (B121893) analogs as potential therapeutic agents. While the precise moment of its initial synthesis is not definitively documented in the provided resources, a notable advancement in its preparation was described in a 1975 publication by R. C. Bleackley, A. S. Jones, and R. T. Walker, which detailed a high-yield synthesis from 5-iodouracil (B140508).[1] This indicates that by the mid-1970s, this compound was an accessible compound for research and development. Its core importance lies in its role as a versatile building block for the synthesis of a wide array of biologically active molecules, particularly nucleoside analogs with potential antiviral and anticancer properties.[2][3] The presence of the cyano group at the 5-position of the uracil ring offers unique electronic properties and a site for further chemical modifications, making it a valuable scaffold for medicinal chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 4425-56-3 |

| Molecular Formula | C₅H₃N₃O₂ |

| Molecular Weight | 137.10 g/mol |

| Melting Point | >300 °C (decomposes) |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two key methods are highlighted below, providing researchers with versatile options for its preparation.

Synthesis from 5-Iodouracil

A high-yield synthesis of this compound involves the reaction of 5-iodouracil with cuprous cyanide. This method, reported by Bleackley, Jones, and Walker in 1975, remains a relevant and efficient approach.[1]

-

Reactant Preparation: A mixture of 5-iodouracil (1.0 equivalent) and cuprous cyanide (1.2 equivalents) is prepared.

-

Solvent Addition: Anhydrous dimethylformamide (DMF) is added to the mixture to serve as the solvent.

-

Reaction Condition: The reaction mixture is heated at reflux for a specified period, typically several hours, while stirring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

Multi-component Reaction Synthesis

A more recent approach involves a multi-component reaction, which offers the advantage of synthesizing the this compound core in a single step from simpler starting materials.

-

Reactant Mixture: Ethyl (2-cyanoacetyl)carbamate, an orthoformate (e.g., triethyl orthoformate), and a primary amine are combined in a suitable solvent, such as acetonitrile.

-

Reaction Conditions: The mixture is heated to reflux.

-

Cyclization: The intermediate formed in situ undergoes intramolecular cyclization to form the this compound ring.

-

Isolation: The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization.

Biological Activity and Potential Applications

Antiviral Activity

The nucleoside analog, 5-cyano-2'-deoxyuridine, has been evaluated for its antiviral properties. While it showed a lack of activity against herpes simplex virus, it demonstrated significant inhibition of vaccinia virus replication.[4]

| Compound | Virus | Activity |

| 5-cyano-2'-deoxyuridine | Vaccinia virus | Significant inhibition of replication at concentrations 10-20 times that required for inhibition by 5-iodo-2'-deoxyuridine.[4] |

| 5-cyanouridine (B3052719) | Vaccinia virus, Herpes simplex-1, Vesicular stomatitis virus | Devoid of significant activity.[4] |

Anticancer and Antimicrobial Potential

Derivatives of this compound have been synthesized and investigated for their potential as anticancer and antimicrobial agents. For instance, various 6-aryl-5-cyano thiouracil derivatives have been shown to possess antibacterial activity against Gram-positive bacteria and antifungal activity. Certain derivatives also displayed growth inhibitory effects against non-small cell lung cancer and leukemia cell lines in preliminary screenings.

Experimental Protocols for Biological Assays

Standard assays are employed to evaluate the biological activity of compounds like this compound and its derivatives. Detailed protocols for two fundamental assays are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Potential Signaling Pathway Involvement

Direct evidence for the signaling pathways modulated by this compound is not available in the searched literature. However, based on its structural similarity to the well-known anticancer drug 5-fluorouracil (B62378) (5-FU), it is plausible that derivatives of this compound, particularly those that can be metabolized to nucleosides and nucleotides, may interfere with similar cellular pathways. 5-FU is known to exert its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to DNA damage and apoptosis. These events trigger a cascade of signaling pathways, including the p53-mediated DNA damage response. Therefore, it is a reasonable hypothesis that novel therapeutic agents derived from this compound might also engage these pathways. Further research is warranted to elucidate the specific molecular mechanisms of this compound derivatives.

References

- 1. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Cyanouracil: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanouracil (B1208135) (CAS No. 4425-56-3) is a key heterocyclic compound and a derivative of uracil, widely utilized as a building block in the synthesis of a diverse range of biologically active molecules, including antiviral and anticancer agents[1][2]. Its utility in medicinal chemistry stems from the versatile reactivity of the pyrimidine (B1678525) ring functionalized with a cyano group[1]. Despite its importance as a synthetic intermediate, comprehensive quantitative data on its solubility and stability are not widely published in publicly accessible literature. This technical guide summarizes the available physicochemical properties of this compound and provides detailed, best-practice experimental protocols for determining its solubility and stability profiles. These methodologies are essential for researchers engaged in drug discovery, formulation development, and process chemistry involving this compound.

Physicochemical Properties of this compound

While extensive quantitative data is scarce, key physical properties have been reported, providing foundational knowledge for handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃N₃O₂ | [2][3] |

| Molecular Weight | 137.10 g/mol | [2][3] |

| CAS Number | 4425-56-3 | [1][3] |

| Appearance | White to off-white or cream crystalline powder | [2] |

| Melting Point | 295 - 303 °C (with decomposition) | [1][2] |

| Aqueous Solubility | Slightly soluble | [4] |

| Storage Conditions | Room temperature, in a sealed, dry environment | [1] |

Solubility Profile and Determination Protocols

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.

-

Objective: To determine the saturation concentration of this compound in a given solvent over an extended period.

-

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, DMSO, Ethanol, Methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure enough solid is present so that it remains undissolved at the end of the experiment.

-

Seal the vials tightly and place them in a shaking incubator set to the desired temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.

-

The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

-

2.1.2. Kinetic Solubility Assay

This high-throughput method is useful for early drug discovery and measures the solubility of a compound upon its precipitation from a concentrated DMSO stock solution into an aqueous buffer.

-

Objective: To rapidly assess the aqueous solubility of this compound from a DMSO stock.

-

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent)

-

Plate reader with UV detection or a nephelometer

-

-

Procedure:

-

Prepare a series of dilutions from the 10 mM DMSO stock solution.

-

Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer (e.g., 198 µL) to each well to reach the final desired concentrations.

-

Mix the plate gently and incubate at room temperature for 1-2 hours.

-

Measure the absorbance at the compound's λmax or the light scattering via nephelometry. The concentration at which a sharp increase in signal (due to precipitate formation) is observed represents the kinetic solubility.

-

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Stability Profile and Assessment Protocols

The high melting point of this compound suggests excellent thermal stability in its solid state[1][2]. However, its stability in solution under various environmental conditions (e.g., pH, light, oxidizing agents) is crucial for determining its shelf-life in formulations and its degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods[5][6].

-

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines (Q1A).

-

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Purified Water

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

-

-

Procedure:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period. Withdraw samples, neutralize, and analyze by HPLC. Basic conditions are often harsher than acidic ones.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period. Analyze samples by HPLC.

-

Thermal Degradation: Store the this compound solution and solid sample in a temperature-controlled oven at an elevated temperature (e.g., 70 °C). Analyze samples at various time points.

-

Photostability: Expose the this compound solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.

-

-

Analysis: For all conditions, use a stability-indicating HPLC method to separate the parent this compound peak from any degradation products. The use of a Photo-Diode Array (PDA) detector can help in assessing peak purity, while Mass Spectrometry (MS) can aid in the identification of degradants.

Visualization of Experimental Workflow

The workflow for assessing the stability of this compound through forced degradation is outlined below.

Conclusion

This compound is a compound of significant interest in medicinal and organic chemistry. While its role as a synthetic precursor is well-established, a comprehensive public database of its quantitative solubility and stability is lacking. The high melting point indicates good solid-state thermal stability. For solution-state properties, this guide provides robust, industry-standard protocols for researchers to systematically determine the thermodynamic and kinetic solubility, as well as the intrinsic stability of this compound under various stress conditions. The generation of such data is a prerequisite for the successful development of new chemical entities and formulations derived from this versatile scaffold.

References

The Ascending Trajectory of 5-Cyanouracil Nucleosides: A Technical Primer on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has cast a spotlight on modified nucleosides, a class of molecules that has consistently yielded potent antiviral and anticancer drugs. Among these, 5-cyanouracil (B1208135) nucleosides are emerging as a promising subclass with significant biological potential. The introduction of a cyano group at the 5-position of the uracil (B121893) ring imparts unique electronic and steric properties, influencing their interaction with key cellular and viral enzymes. This technical guide provides an in-depth exploration of the biological activities of this compound nucleosides, presenting a consolidated view of their therapeutic promise, supported by quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows.

Antiviral Activity: A Focused Spectrum

Early investigations into the antiviral properties of this compound nucleosides have revealed a targeted spectrum of activity, particularly against poxviruses. While some derivatives have demonstrated notable efficacy, the antiviral profile appears to be highly dependent on the nature of the sugar moiety.

Table 1: Antiviral Activity of this compound Nucleosides

| Compound | Virus | Assay | Activity Metric | Value | Reference |

| 5-Cyano-2'-deoxyuridine | Vaccinia Virus | Plaque Reduction | EC50 | >10 µM (Qualitatively 10-20 times less potent than 5-iodo-2'-deoxyuridine) | [1] |

| 5-Cyanouridine | Vaccinia Virus | Plaque Reduction | - | Inactive | [1] |

| 5-Cyanouridine | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | - | Inactive | [1] |

| 5-Cyanouridine | Vesicular Stomatitis Virus (VSV) | Plaque Reduction | - | Inactive | [1] |

| 5-Cyanomethyl-2'-deoxyuridine | Herpes Simplex Virus (HSV) | Not Specified | - | Marked antiherpesviral activity | [2] |

| 1-β-D-Arabinofuranosyl-5-cyanomethyluracil | Herpes Simplex Virus (HSV) | Not Specified | - | Marked antiherpesviral activity | [2] |

Note: The available quantitative data for the antiviral activity of this compound nucleosides is limited in the reviewed literature. Further studies are required to establish precise EC50 values.

Anticancer Activity: Promising Cytotoxicity against Diverse Cell Lines

The cytotoxic potential of this compound nucleosides and their derivatives against various cancer cell lines has been an area of active investigation. The data suggests that these compounds can exhibit significant antiproliferative effects, with their efficacy being influenced by both the substitution at the 5-position and the nature of the acyclic or cyclic sugar mimic.

Table 2: Anticancer Activity of this compound Nucleosides and Derivatives

| Compound | Cell Line(s) | Assay | Activity Metric | Value | Reference |

| 1-Cyanomethyl-5-fluorouracil | J-82, P-388, FM-3A, U-938 | Not Specified | - | Moderate to significant activity | [3] |

| 5-Cyano-2-thiouracil derivative (T30) | NCI-60 cell line panel | GI50 | Mean GI50: 4.10 µM | [4] |

Note: The search for specific IC50 values for 1-cyanomethyl-5-fluorouracil against the listed cell lines did not yield precise quantitative data in the reviewed literature. The term "moderate to significant activity" is used as reported in the source.

Experimental Protocols

A comprehensive understanding of the biological activity of this compound nucleosides necessitates a detailed examination of the experimental methodologies employed in their evaluation.

Synthesis of this compound Nucleosides

A common synthetic route to this compound nucleosides involves the displacement of a halogen at the 5-position of a protected uracil nucleoside with a cyanide salt.[1]

General Procedure for the Synthesis of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine: [1]

-

Protection: The hydroxyl groups of the sugar moiety of a 5-bromouracil (B15302) nucleoside (e.g., 5-bromouridine (B41414) or 5-bromo-2'-deoxyuridine) are protected, typically with acetyl groups.

-

Cyanation: The protected 5-bromouracil nucleoside is treated with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (Me2SO). The reaction is typically heated to a temperature range of 90-110 °C.

-

Deprotection: The protecting groups are removed from the sugar moiety to yield the final this compound nucleoside. This is often achieved by treatment with a base, such as methanolic ammonia.

-

Purification: The final product is purified using standard chromatographic techniques.

In Vitro Antiviral Assay: Plaque Reduction Assay for Vaccinia Virus[1][5]

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BS-C-1 cells) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of vaccinia virus.

-

Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 5-cyano-2'-deoxyuridine).

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the areas of virus-induced cell death (plaques) unstained.

-

Data Analysis: The number of plaques in the wells treated with the compound is compared to the number of plaques in the untreated control wells. The effective concentration 50% (EC50), the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

In Vitro Anticancer Assay: MTT Assay[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Visualizing the Core Concepts

To better understand the processes involved in the evaluation and the potential mechanism of action of this compound nucleosides, the following diagrams have been generated using the DOT language.

Concluding Remarks and Future Directions

The exploration of this compound nucleosides has unveiled a class of compounds with demonstrable, albeit specific, antiviral activity and promising broad-spectrum anticancer potential. The current body of research, however, underscores the need for more extensive quantitative structure-activity relationship (SAR) studies to fully elucidate the therapeutic window of these molecules. The generation of comprehensive datasets, including IC50 and EC50 values against a wider array of cancer cell lines and viruses, is paramount for advancing these compounds through the drug development pipeline.

Furthermore, a deeper investigation into their precise mechanisms of action is warranted. While the proposed mechanism, by analogy to other pyrimidine (B1678525) nucleoside analogs, provides a solid framework, direct evidence of their interaction with cellular targets such as thymidylate synthase and DNA polymerases is crucial. Future research should also focus on their metabolic stability, pharmacokinetic profiles, and in vivo efficacy to translate the in vitro findings into tangible clinical applications. The unique electronic nature of the 5-cyano group offers a fertile ground for medicinal chemists to design next-generation nucleoside analogs with enhanced potency and selectivity.

References

- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.7. Plaque reduction assay [bio-protocol.org]

- 4. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyanouracil: A Core Scaffold for Antimetabolite-Based Cancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, holds a significant position in medicinal chemistry as a versatile scaffold for the synthesis of novel antimetabolite candidates in oncology. While direct evidence of its intrinsic anticancer activity as a standalone agent is limited in publicly available research, its structural features, particularly the electron-withdrawing cyano group at the C5 position, make it a valuable precursor for developing potent inhibitors of nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound's role in cancer studies, focusing on the anticancer activities of its key derivatives. We will delve into the rationale for its use in drug design, summarize quantitative data on the efficacy of its derivatives, detail relevant experimental protocols, and visualize the potential signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyrimidine-based antimetabolites.

Introduction: The Rationale for this compound in Anticancer Drug Design

The uracil (B121893) scaffold is a cornerstone in the development of antimetabolite drugs for cancer therapy.[1] These agents typically function by mimicking endogenous pyrimidines, thereby interfering with the synthesis of DNA and RNA, which are critical for the proliferation of rapidly dividing cancer cells.[2] The most prominent example is 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent.[3]

The introduction of a cyano (-CN) group at the 5-position of the uracil ring to form this compound offers several strategic advantages for drug design:

-

Electronic Effects: The strongly electron-withdrawing nature of the cyano group can influence the reactivity and binding affinity of the molecule to target enzymes.

-

Structural Rigidity and Planarity: The linear geometry of the cyano group contributes to the planarity of the molecule, which can be crucial for intercalation into DNA or fitting into the active sites of enzymes.[4]

-

Versatile Chemical Handle: The cyano group serves as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of derivatives with potentially enhanced biological activity and selectivity.[5]

This compound is recognized as a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[6] Its utility lies in its ability to serve as a building block for more complex compounds with improved pharmacological profiles.[5]

Anticancer Activity of this compound Derivatives: Quantitative Analysis

While data on this compound's direct cytotoxicity is scarce, numerous studies have reported significant anticancer activity for its derivatives. The following tables summarize the in vitro and in vivo efficacy of selected this compound derivatives, providing a basis for understanding the therapeutic potential of this chemical class.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Aryl-5-cyano-2-thiouracils | Compound 4c | MDA-MB-231 (Breast) | 17.83 | [7] |

| Compound 4j | MCF-7 (Breast) | 19.73 | [7] | |

| Compound T30 | Mean GI50 across 59 cell lines | 4.10 | [7] | |

| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 (Leukemia) | Not specified (active) | [4] |

| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 (Leukemia) | Not specified (active) | [4] |

Table 2: In Vivo Anticancer Activity of this compound Derivatives

| Derivative Class | Compound | Animal Model | Tumor Model | Efficacy Metric | Reference |

| 5-Cinnamoyl-6-aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Mice | P388 Leukemia (ip-implanted) | % T/C = 124 | [4] |

(Note: T/C % is the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A T/C % > 125 is generally considered significant.)

Postulated Mechanism of Action: Interference with Pyrimidine Metabolism

Drawing parallels with the well-established mechanism of 5-fluorouracil, it is hypothesized that this compound and its derivatives, upon intracellular activation to their respective nucleotide forms, could act as antimetabolites. The primary target for such pyrimidine analogs is often thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

The proposed mechanism involves the inhibition of thymidylate synthase, leading to a depletion of the dTMP pool and subsequent "thymineless death" of cancer cells. Additionally, incorporation of the fraudulent nucleotide into DNA and RNA could lead to further cellular damage and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

5-Cyanouracil: A Versatile Precursor for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, has emerged as a critical building block in medicinal chemistry, serving as a versatile precursor for a diverse array of bioactive molecules. Its unique chemical structure, featuring a reactive cyano group at the 5-position of the uracil (B121893) ring, provides a valuable scaffold for the synthesis of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of bioactive molecules derived from this compound, with a focus on their potential as antiviral, anticancer, and antimicrobial agents.

Antiviral Molecules Derived from this compound

This compound has proven to be a valuable starting material for the development of potent antiviral agents, particularly nucleoside analogs that interfere with viral replication.

Synthesis of Antiviral Nucleosides

A key class of antiviral compounds derived from this compound are its nucleoside derivatives, such as 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine. These are typically synthesized from the corresponding 5-bromouracil (B15302) nucleosides.

Experimental Protocol: Synthesis of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine [1]

A unified approach allows for the synthesis of both 5-cyanouridine and 5-cyano-2'-deoxyuridine in moderate yields.[1]

-

Acetylation: The starting 5-bromouracil nucleoside (5-bromouridine or 5-bromo-2'-deoxyuridine) is first protected by acetylation of its hydroxyl groups.

-

Cyanation: The acetylated 5-bromouracil nucleoside is treated with sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (Me2SO). The reaction mixture is heated to 90-110 °C.

-

Deblocking: The acetyl protecting groups are removed to yield the final this compound nucleoside.

-

Purification: The final product is purified using appropriate chromatographic techniques.

This procedure typically results in yields of 35-45% for the corresponding this compound nucleosides.[1]

Antiviral Activity and Mechanism of Action

5-Cyano-2'-deoxyuridine has demonstrated significant inhibitory activity against vaccinia virus.[1] Its antiviral effect is observed at concentrations 10-20 times higher than that of established antiviral agents like 5-iodo-2'-deoxyuridine.[1] In contrast, 5-cyanouridine shows no significant activity against vaccinia virus, herpes simplex virus-1, or vesicular stomatitis virus.[1]

The proposed mechanism of action for these antiviral nucleosides involves the inhibition of viral DNA synthesis. After entering the host cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the cyano group at the 5-position can disrupt the normal base pairing and helical structure of the DNA, leading to chain termination and inhibition of viral replication.

Table 1: Antiviral Activity of this compound Nucleosides

| Compound | Virus | Activity | Reference |

| 5-Cyanouridine | Vaccinia virus, Herpes simplex-1, Vesicular stomatitis virus | No significant activity | [1] |

| 5-Cyano-2'-deoxyuridine | Vaccinia virus | Significant inhibition | [1] |

| 5-Cyano-2'-deoxyuridine | Herpes simplex virus | No significant activity | [1] |

Anticancer and Antimicrobial Molecules Derived from this compound

A significant number of bioactive compounds with potential anticancer and antimicrobial properties have been synthesized using this compound as a precursor, with 6-aryl-5-cyano-2-thiouracil derivatives being a prominent class.

Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

These compounds are typically synthesized via a multi-component reaction.

Experimental Protocol: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles [2]

-

Reaction Setup: A mixture of ethyl cyanoacetate, an appropriate aromatic aldehyde, and thiourea (B124793) is prepared in the presence of anhydrous potassium carbonate.

-

Reaction Conditions: The reaction is carried out under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration, washed, and recrystallized to yield the purified 6-aryl-5-cyano-2-thiouracil derivative.

Further modifications, such as S-alkylation, can be performed on the thiouracil ring to generate a wider range of derivatives with diverse biological activities.[2]

Anticancer Activity and Mechanism of Action

Several 6-aryl-5-cyano-2-thiouracil derivatives have shown potent growth inhibitory effects against various cancer cell lines, including non-small cell lung cancer and leukemia.[2]

Studies on the mechanism of action of these compounds in cancer cells have revealed their ability to induce apoptosis, a form of programmed cell death. This is achieved, in part, by modulating the expression of key proteins involved in the apoptotic pathway, such as increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] Furthermore, some derivatives have been shown to cause cell cycle arrest at different phases (G1/S, S, or G2/M), thereby inhibiting cancer cell proliferation.[4]

Table 2: Anticancer Activity of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives

| Compound | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M | Reference |

| 6d (Aryl = 4-chlorophenyl) | Non-small cell lung cancer (HOP-92) | Potent | [2] |

| 6i (Aryl = 3,4,5-trimethoxyphenyl) | Leukemia (MOLT-4) | Potent | [2] |

Table 3: IC50 Values of Selected Anticancer Thiouracil Derivatives

| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | Reference |

| 17 | 56.712 | 48.743 | [3] |

Antimicrobial Activity

Many 6-aryl-5-cyano-2-thiouracil derivatives exhibit significant antibacterial and antifungal activity. Some compounds have shown superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to the standard drug amoxicillin.[2] Certain derivatives also display broad-spectrum antimicrobial activity, including potent antifungal effects against Candida albicans.[2]

Table 4: Antimicrobial Activity (MIC, µg/mL) of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |

| 4i | - | - | - | 2.34 | - | [2] |

| 7b | Superior to amoxicillin | Superior to amoxicillin | - | - | - | [2] |

| 7c | Superior to amoxicillin | Superior to amoxicillin | - | - | - | [2] |

| 6a | Good to fair | Good to fair | Good to fair | - | - | [2] |

| 6c | Good to fair | Good to fair | Good to fair | - | - | [2] |

| 4g | - | - | - | Moderate | Moderate | [2] |

Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase

This compound derivatives have also been explored as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.

Synthesis and Activity

A series of 5-cyano-6-aryl-2-thiouracil derivatives were synthesized and screened for their inhibitory activity against HCV NS5B polymerase. Starting from a hit compound with an IC50 of 27 µM, parallel synthesis led to the discovery of derivatives with improved activity, with some compounds exhibiting IC50 values in the single-digit micromolar range (as low as 3.8 µM).

Mechanism of Action

These compounds act as non-nucleoside inhibitors of the HCV NS5B polymerase. They bind to an allosteric site on the enzyme, rather than the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.

Table 5: Inhibitory Activity of this compound Derivatives against HCV NS5B Polymerase

| Compound Class | Initial Hit IC50 (µM) | Optimized Derivative IC50 (µM) | Reference |

| 5-Cyano-6-aryl-2-thiouracils | 27 | 3.8 |

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Synthetic pathway for antiviral this compound nucleosides.

Caption: Anticancer mechanism of 6-aryl-5-cyano-2-thiouracils.

Caption: Inhibition of HCV NS5B polymerase by this compound derivatives.

Conclusion

This compound stands as a privileged scaffold in the design and synthesis of novel bioactive molecules. Its derivatives have demonstrated significant potential as antiviral, anticancer, and antimicrobial agents. The synthetic versatility of the this compound core allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Further research into the detailed mechanisms of action and signaling pathways of these molecules will be crucial for their continued development as next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this compound in the quest for new and effective treatments for a range of diseases.

References

- 1. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Cyano Group in 5-Cyanouracil: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, stands as a critical building block in medicinal chemistry, primarily owing to the versatile reactivity of its C5-cyano group. This functionality serves as a linchpin for a variety of chemical transformations, enabling the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key chemical transformations, experimental protocols, and the biological significance of the resulting derivatives. The information presented is intended to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.

Introduction

This compound (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) is a key intermediate in the synthesis of numerous biologically active molecules.[1] The electron-withdrawing nature of the cyano group, coupled with its ability to participate in a range of chemical reactions, makes it a valuable handle for molecular modification. This guide delves into the core reactions of the cyano group in this compound, namely hydrolysis, reduction, and cycloaddition, providing a foundation for its application in drug discovery and development.

Chemical Reactivity of the Cyano Group

The cyano group (-C≡N) in this compound exhibits a rich and varied reactivity profile, allowing for its conversion into other important functional groups and its participation in the construction of new ring systems.

Hydrolysis to 5-Carboxamideuracil

The hydrolysis of the cyano group offers a direct route to the corresponding carboxamide, a common pharmacophore in many drug molecules. This transformation can be achieved under both acidic and basic conditions.

Experimental Protocol: Acidic Hydrolysis of this compound

A detailed experimental protocol for the acidic hydrolysis of this compound to 5-carboxamideuracil is as follows:

-

Reaction: A suspension of this compound in a concentrated acid, such as sulfuric acid or hydrochloric acid, is heated.

-

Work-up: Upon completion of the reaction, the mixture is cooled and neutralized with a base to precipitate the product. The solid is then collected by filtration, washed, and dried.

Quantitative Data:

| Reaction | Reagents | Conditions | Yield |

| Hydrolysis | This compound, Concentrated H₂SO₄ | Heating | High |

Spectroscopic Data for 5-Carboxamideuracil:

| Technique | Data |

| ¹H NMR | Peaks corresponding to the uracil (B121893) ring protons and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons, the uracil ring carbons, and the carboxamide carbon. |